Daphnilongeranin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

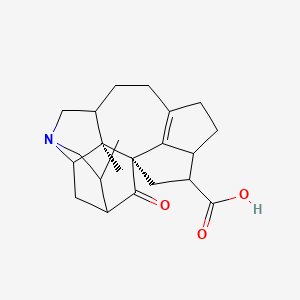

C22H29NO3 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |

InChI |

InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11?,13?,14?,15?,16?,17?,21-,22+/m1/s1 |

InChI Key |

JOODVMXQKVRURX-NLUSRPHDSA-N |

Isomeric SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)O |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Daphnilongeranin C from Daphniphyllum

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Daphniphyllum alkaloids are a diverse and structurally complex group of natural products that have garnered significant attention from the scientific community due to their unique chemical architectures and promising biological activities.[1] This technical guide focuses on Daphnilongeranin C, a member of this extensive family of alkaloids. The following sections provide a detailed account of its discovery, a comprehensive protocol for its isolation from Daphniphyllum longeracemosum, and its spectroscopic characterization, presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery

This compound was first reported as a new Daphniphyllum alkaloid in 2006 by Yang and colleagues.[2] It was isolated from the leaves and stems of Daphniphyllum longeracemosum, a plant species that has been a rich source for the discovery of novel alkaloids.[2][3] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR experiments, and mass spectrometry.[3]

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound based on the original discovery.

Plant Material

-

The leaves and stems of Daphniphyllum longeracemosum were collected and air-dried.

-

The dried plant material was then ground into a coarse powder.

Extraction and Preliminary Fractionation

-

The powdered plant material (10 kg) was extracted three times with methanol (B129727) (MeOH) at room temperature.

-

The combined methanolic extracts were concentrated under reduced pressure to yield a crude extract.

-

The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform (B151607) (CHCl₃).

-

The CHCl₃-soluble fraction was concentrated to yield a crude alkaloid mixture.

Isolation and Purification of this compound

The crude alkaloid mixture was subjected to a series of chromatographic separations to isolate the individual compounds.

-

Silica (B1680970) Gel Column Chromatography:

-

The crude alkaloid mixture was loaded onto a silica gel column.

-

The column was eluted with a gradient of increasing polarity using a chloroform-methanol (CHCl₃-MeOH) solvent system.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing compounds of similar polarity were further purified on a Sephadex LH-20 column.

-

Elution was typically performed with a methanol-chloroform (MeOH-CHCl₃) mixture.

-

-

Preparative Thin-Layer Chromatography (pTLC) and/or High-Performance Liquid Chromatography (HPLC):

-

Final purification of the fractions containing this compound was achieved using pTLC or reversed-phase HPLC to yield the pure compound.

-

The overall workflow for the isolation of this compound is depicted in the following diagram:

Data Presentation

Spectroscopic Data for this compound

The structure of this compound was determined by comprehensive analysis of its spectroscopic data. The key data are summarized below. For complete and detailed assignments, refer to the original publication by Yang et al. (2006) in the Journal of Natural Products.

| Spectroscopic Data Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum displays characteristic signals for the alkaloidal skeleton, including resonances for olefinic protons, methine protons, and methyl groups. The specific chemical shifts and coupling constants are crucial for determining the relative stereochemistry of the molecule. |

| ¹³C NMR | The carbon NMR spectrum, in conjunction with DEPT experiments, reveals the total number of carbon atoms and distinguishes between methyl, methylene, methine, and quaternary carbons. The chemical shifts of the carbon signals provide information about the functional groups present in the molecule. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is used to determine the molecular formula of this compound. |

| 2D NMR (COSY, HMQC, HMBC) | Two-dimensional NMR experiments are essential for establishing the connectivity of protons and carbons within the molecule. COSY spectra reveal proton-proton couplings, while HMQC and HMBC spectra establish one-bond and multiple-bond correlations between protons and carbons, respectively. |

Biosynthetic Context

Daphniphyllum alkaloids are believed to be biosynthesized from squalene (B77637) through a complex series of cyclizations and rearrangements. The biosynthesis of this compound is likely part of a larger biosynthetic network. A postulated biosynthetic relationship places the daphnilongeranin A subfamily, to which this compound belongs, as being derived from calyciphylline A-type precursors.

Conclusion

The discovery and successful isolation of this compound from Daphniphyllum longeracemosum have contributed to the growing family of Daphniphyllum alkaloids. The detailed experimental protocols and spectroscopic data presented in this guide are intended to serve as a valuable resource for researchers engaged in the study of these fascinating natural products. Further investigation into the biological activities and potential therapeutic applications of this compound is warranted and will be facilitated by the foundational knowledge of its isolation and characterization.

References

Elucidation of the Daphnilongeranin C Biosynthetic Pathway: A Technical Guide for Researchers

Foreword: Scientific inquiry into the intricate biosynthetic pathways of natural products is a cornerstone of drug discovery and development. The Daphniphyllum alkaloids, a large family of structurally complex nortriterpenoid alkaloids, have captivated chemists and biologists for decades due to their unique architectures and potential therapeutic applications. Among these, Daphnilongeranin C represents a fascinating synthetic challenge and a potential source of novel bioactivity.

This technical guide addresses the current understanding of the biosynthetic pathway of this compound. It is intended for researchers, scientists, and drug development professionals actively engaged in natural product synthesis, biosynthesis, and pharmacology.

Current State of Research: As of late 2025, dedicated research specifically elucidating the complete enzymatic pathway for the biosynthesis of this compound has not been extensively published. The scientific literature, however, provides a wealth of information on the postulated biosynthetic pathways for the broader Daphniphyllum alkaloid family, of which this compound is a member. Much of this understanding is derived from elegant biomimetic total syntheses that mimic the proposed natural processes. This guide, therefore, focuses on the general postulated biosynthetic framework for Daphniphyllum alkaloids as the basis for understanding the formation of this compound, and outlines the experimental approaches that could be used for its full elucidation.

I. Postulated Biosynthetic Pathway of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is believed to originate from squalene, a common precursor for triterpenoids.[1] The proposed pathway involves a series of complex cyclizations and rearrangements to form the characteristic polycyclic core of these molecules. The putative biogenetic ancestor of the entire family is considered to be proto-daphniphylline.[2]

The general biosynthetic network is thought to diverge from common intermediates to yield the various subfamilies of Daphniphyllum alkaloids, including the macrodaphniphyllamine, calyciphylline A, daphnilongeranin A, and daphnicyclidin D types.[2] The formation of these diverse skeletons likely involves highly specific enzymatic modifications of a common carbocationic intermediate derived from a squalene-like precursor.

Below is a diagram illustrating the high-level postulated biosynthetic relationships among different subfamilies of Daphniphyllum alkaloids.

II. Data Presentation: Structural Relationships of Key Daphniphyllum Alkaloid Subfamilies

The structural diversity within the Daphniphyllum alkaloids arises from variations in their polycyclic skeletons. Understanding these relationships is key to hypothesizing the specific biosynthetic steps leading to this compound. The following table summarizes the key structural features of major subfamilies, which are thought to arise from a common biosynthetic origin.

| Alkaloid Subfamily | Key Structural Features | Representative Member(s) | Postulated Biogenetic Relationship |

| Macrodaphniphyllamine | Complex hexacyclic or heptacyclic core | Macrodaphniphyllamine | Putatively derived from proto-daphniphylline. |

| Calyciphylline A | Tetracyclic core with a 6,6,5,7-ring system | Calyciphylline A | A key branching point in the biosynthetic network.[2] |

| Daphnilongeranin A | Structurally related to the Calyciphylline A type | Daphnilongeranin A | Believed to be derived from Calyciphylline A-type intermediates.[2] |

| Daphnicyclidin D | Possesses a distinct polycyclic framework | Daphnicyclidin D | Also thought to diverge from the Calyciphylline A pathway. |

III. Experimental Protocols for Biosynthetic Pathway Elucidation

While the specific protocols for this compound are not yet established, the following represents a standard, comprehensive workflow for elucidating the biosynthetic pathway of a novel plant-derived alkaloid.

1. Isotopic Labeling Studies:

-

Objective: To identify the primary metabolic precursors of the alkaloid.

-

Methodology:

-

Synthesize or procure isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled mevalonate, the precursor to squalene).

-

Administer the labeled precursor to the plant (Daphniphyllum macropodum) or a cell culture.

-

After a suitable incubation period, extract and purify this compound.

-

Analyze the purified compound using Mass Spectrometry (MS) to detect mass shifts and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the incorporated isotopes.

-

2. Transcriptome Analysis and Gene Discovery:

-

Objective: To identify candidate genes encoding the biosynthetic enzymes.

-

Methodology:

-

Extract mRNA from the tissues of D. macropodum that are actively producing the alkaloids.

-

Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome.

-

Identify gene candidates for enzymes typically involved in terpenoid and alkaloid biosynthesis (e.g., terpene synthases, cytochrome P450 monooxygenases, aminotransferases, methyltransferases, oxidoreductases).

-

Use bioinformatics tools to analyze gene expression patterns and identify co-regulated genes.

-

3. In Vitro Enzyme Assays:

-

Objective: To functionally characterize the candidate enzymes.

-

Methodology:

-

Clone the candidate genes identified from the transcriptome analysis.

-

Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).

-

Purify the recombinant enzymes.

-

Perform in vitro assays using hypothesized substrates (e.g., squalene, proto-daphniphylline) and analyze the reaction products using LC-MS and NMR.

-

4. In Vivo Gene Silencing/Knockout:

-

Objective: To confirm the in vivo function of the identified genes.

-

Methodology:

-

Use techniques such as RNA interference (RNAi) or CRISPR/Cas9 to silence or knock out the candidate genes in D. macropodum or a model plant system.

-

Analyze the metabolic profile of the genetically modified plants to observe the depletion of this compound or the accumulation of biosynthetic intermediates.

-

The logical flow of these experimental stages is depicted in the following diagram.

IV. Future Outlook

The elucidation of the complete biosynthetic pathway of this compound and other Daphniphyllum alkaloids remains a significant and exciting challenge. Future research, leveraging the powerful combination of genomics, enzymology, and synthetic biology, will undoubtedly unravel the precise enzymatic machinery responsible for crafting these complex molecular architectures. A full understanding of this pathway will not only provide profound insights into the evolution of plant chemical diversity but also pave the way for the heterologous production of these valuable compounds in microbial or plant-based systems, facilitating their further investigation as potential therapeutic agents. The University of York is among the institutions actively researching the biosynthesis of Daphniphyllum alkaloids, aiming to harness the plant's unique chemical machinery for the production of complex molecules.

References

Daphnilongeranin C: A Comprehensive Technical Guide on its Natural Source, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic structures and interesting biological activities. This guide provides a detailed overview of the natural source, available data on its abundance, and the experimental procedures for the isolation of this compound. Furthermore, a putative biosynthetic relationship is visualized to aid in understanding its chemical context within its natural source.

Natural Source and Abundance

This compound is a naturally occurring alkaloid isolated from the plant species Daphniphyllum longeracemosum, a member of the Daphniphyllaceae family. This compound has been identified in various parts of the plant, including the leaves, stems, and fruits, indicating a systemic distribution within the organism.[1][2]

While the presence of this compound in Daphniphyllum longeracemosum is well-established, specific quantitative data on its abundance is not extensively detailed in the available literature. Scientific studies have focused primarily on the isolation and structural elucidation of novel compounds from this plant, rather than on the quantification of specific alkaloid yields. The abundance of this compound is likely to vary depending on factors such as the geographical location of the plant, the season of collection, and the specific plant part being analyzed.

The table below summarizes the qualitative findings regarding the natural source of this compound.

| Parameter | Description | Reference |

| Natural Source | Daphniphyllum longeracemosum | [1][2] |

| Plant Parts | Leaves, Stems, and Fruits | [1][2] |

| Abundance Data | Quantitative yield data is not specified in the reviewed literature. | N/A |

Experimental Protocols

The isolation of this compound from Daphniphyllum longeracemosum involves a multi-step process of extraction and chromatographic separation. The following is a synthesized protocol based on typical methods for isolating Daphniphyllum alkaloids.

Extraction

-

Preparation of Plant Material: Air-dry the collected leaves, stems, or fruits of Daphniphyllum longeracemosum and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with a polar solvent, typically methanol (B129727) (MeOH), at room temperature for an extended period (e.g., 3 x 72 hours).

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and partition with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic components.

-

Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10) with a base such as ammonia (B1221849) solution (NH₃·H₂O).

-

Extract the alkaline solution with a moderately polar solvent, such as chloroform (B151607) (CHCl₃), to obtain the crude alkaloidal fraction.

-

Chromatographic Purification

The crude alkaloidal extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography:

-

Apply the crude alkaloidal fraction to a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH) with an increasing proportion of methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Subject the fractions containing this compound to further purification on a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using preparative HPLC on a C18 reversed-phase column.

-

Elute with a suitable mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Collect the peak corresponding to this compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

Biosynthetic Relationship

While a specific signaling pathway involving this compound has not been detailed in the scientific literature, a plausible biosynthetic pathway has been proposed, linking it to another Daphniphyllum alkaloid, Daphenylline.[3] This relationship suggests a potential metabolic fate for this compound within the plant.

Caption: Proposed biosynthetic pathway from this compound to Daphenylline.

This proposed pathway highlights a series of chemical transformations, including a Wagner-Meerwein rearrangement and decarboxylation, that could convert this compound into the structurally related Daphenylline.[3]

Conclusion

This compound is an intriguing natural product found in Daphniphyllum longeracemosum. While its isolation and structural characterization have been achieved, further research is needed to quantify its abundance in its natural source and to explore its potential biological activities and role in cellular signaling pathways. The methodologies outlined in this guide provide a foundation for researchers to conduct further investigations into this complex and potentially valuable molecule.

References

Daphnilongeranin C: A Technical Overview of a Structurally Complex Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from evergreen plants of the genus Daphniphyllum.[1] These alkaloids are renowned for their complex, polycyclic architectures and have garnered significant attention from the scientific community due to their interesting biological activities, which include cytotoxic, antioxidant, and vasorelaxant effects.[2] The intricate molecular frameworks of Daphniphyllum alkaloids, often featuring multiple stereocenters and caged structures, present formidable challenges to synthetic chemists and offer a fertile ground for the development of novel synthetic methodologies.[2][3]

This technical guide provides a comprehensive overview of the available information on this compound and its closely related analogs, with a focus on the synthetic strategies employed to construct their complex core structures. Due to the limited availability of specific data on this compound, this document leverages information from the synthesis of closely related compounds, such as Daphnilongeranin B, to provide a relevant and in-depth resource.

Synthetic Strategies for the Core Structure of Daphnilongeranin Analogs

The total synthesis of Daphniphyllum alkaloids is a significant endeavor in organic chemistry. The construction of the congested polycyclic systems found in Daphnilongeranin and its congeners requires sophisticated synthetic design and execution. Key strategies often involve intricate cycloaddition reactions and carefully orchestrated rearrangement cascades.

A summary of the key synthetic reactions employed in the synthesis of the core structures of Daphnilongeranin B and other related Daphniphyllum alkaloids is presented below.

| Reaction Type | Description | Key Reagents/Conditions | Reference |

| [3+2] Cycloaddition | An intermolecular reaction to construct a five-membered ring, a crucial step in building the complex core. | Phosphine (B1218219) catalysts (e.g., PBu₃), metal promoters (e.g., 1,1'-bis(diphenylphosphino)ferrocene) | [4] |

| Aldol Cyclization | A late-stage intramolecular reaction to form a new ring and further elaborate the caged framework. | - | |

| Cationic Rearrangement | A bio-inspired rearrangement to form a tetrasubstituted benzene (B151609) ring present in some analogs. | - | |

| Conia-ene Reaction | A gold(I)-catalyzed reaction used to construct a bridged 6,6-bicyclic system. | Gold(I) catalyst | |

| Michael Addition | Diastereoselective additions to assemble 5- and 7-membered rings. | - | |

| Claisen/Pauson-Khand Approach | A sequence to construct the hexacyclic skeleton of related alkaloids. | KHMDS, mesylates |

Experimental Protocols for Key Synthetic Transformations

Detailed experimental procedures are critical for the replication and advancement of synthetic routes. Below are generalized methodologies for key reactions based on published syntheses of related Daphniphyllum alkaloids.

Phosphine-Catalyzed [3+2] Cycloaddition

This reaction is instrumental in forming a highly substituted five-membered carbocycle. In a typical procedure, an enone and an allenoate are reacted in the presence of a phosphine catalyst.

-

Reactants: Enone, allenoate (or equivalent 1,3-dipole precursor)

-

Catalyst: Tri-n-butylphosphine (PBu₃)

-

Solvent: A suitable organic solvent such as toluene (B28343) or dichloromethane.

-

General Procedure: To a solution of the enone and the allenoate in the chosen solvent, the phosphine catalyst is added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques. The product is then isolated and purified using standard chromatographic methods.

Gold(I)-Catalyzed Conia-ene Reaction

This reaction facilitates the formation of a bridged bicyclic system, a key architectural feature.

-

Substrate: A suitably functionalized acetylenic β-dicarbonyl compound.

-

Catalyst: A gold(I) complex, such as [Au(IPr)]Cl/AgSbF₆.

-

Solvent: An inert organic solvent like dichloromethane.

-

General Procedure: The substrate is dissolved in the solvent, and the gold(I) catalyst is added. The reaction is typically carried out at room temperature and monitored for completion. Upon completion, the reaction mixture is worked up, and the desired bicyclic product is purified by chromatography.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the tetracyclic core of Daphnilongeranin B, highlighting the key transformations.

Caption: Generalized synthetic workflow for the tetracyclic core of Daphnilongeranin B.

Conclusion

While specific physical and chemical data for this compound remain elusive in the public domain, the synthetic chemistry of the broader Daphniphyllum alkaloid family, and particularly of its close analog Daphnilongeranin B, provides invaluable insights. The complex molecular architecture of these compounds necessitates the use of powerful and elegant synthetic strategies, including various cycloaddition and rearrangement reactions. The methodologies and workflows presented in this guide offer a foundational understanding for researchers and drug development professionals interested in this fascinating class of natural products. Further research into the isolation and characterization of this compound, as well as the continued development of synthetic routes, will undoubtedly unveil new opportunities in medicinal chemistry and drug discovery.

References

Daphnilongeranin C CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a naturally occurring alkaloid belonging to the complex family of Daphniphyllum alkaloids. These compounds, isolated from plants of the Daphniphyllum genus, are renowned for their intricate and diverse molecular architectures, which have made them challenging targets for total synthesis and objects of significant interest for their potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, structural elucidation, and biosynthetic context.

Chemical Identity and Properties

This compound is characterized by the following chemical identifiers and properties.

| Property | Value |

| CAS Number | 750649-07-1[1][2] |

| Molecular Formula | C₂₂H₂₉NO₃[1][2] |

| Molecular Weight | 355.47 g/mol |

| Source Organism | Daphniphyllum longeracemosum[3][4] |

Isolation and Structure Elucidation

Experimental Protocol for Isolation

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. The isolation procedure, as described by Yang et al. (2006), is as follows:

-

Extraction: The air-dried and powdered plant material (leaves and stems) is extracted exhaustively with methanol (B129727) at room temperature.

-

Acid-Base Partitioning: The methanolic extract is concentrated under reduced pressure, and the residue is suspended in a 10% acetic acid solution. The acidic solution is then washed with petroleum ether and chloroform (B151607) to remove neutral and weakly basic components. The aqueous layer is then basified with ammonia (B1221849) solution to a pH of 9-10 and subsequently extracted with chloroform.

-

Chromatographic Separation: The chloroform extract, containing the crude alkaloids, is subjected to repeated column chromatography on silica (B1680970) gel. Elution is typically performed with a gradient of chloroform and methanol.

-

Final Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data:

| Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum reveals characteristic signals for the alkaloid core, including methyl groups, methine protons, and methylene (B1212753) protons. Specific chemical shifts and coupling constants provide information about the connectivity and stereochemistry of the molecule. |

| ¹³C NMR | The carbon-13 NMR spectrum shows 22 distinct carbon signals, consistent with the molecular formula. The chemical shifts indicate the presence of carbonyl groups, olefinic carbons, and a variety of sp³-hybridized carbons within the complex ring system. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) confirms the molecular formula of C₂₂H₂₉NO₃. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. |

The relative stereochemistry of this compound was established through 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which allow for the assignment of all proton and carbon signals and the determination of through-bond connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for establishing through-space proximities between protons, which helps to define the three-dimensional structure and relative configuration of the stereocenters.

Biosynthesis

This compound is considered a biosynthetic precursor to other more complex Daphniphyllum alkaloids. Notably, it is proposed to be a key intermediate in the biosynthesis of daphenylline.[5] This biosynthetic relationship highlights the role of this compound in the intricate network of alkaloid formation within Daphniphyllum species.

Caption: Proposed biosynthetic pathway from a squalene-like precursor to Daphenylline via this compound.

Synthesis

To date, a dedicated total synthesis of this compound has not been reported in the peer-reviewed literature. However, the synthesis of the structurally related Daphnilongeranin B has been achieved.[6][7] The synthetic strategies employed for Daphnilongeranin B, which often involve complex cycloadditions and rearrangement reactions to construct the intricate polycyclic core, could potentially be adapted for the synthesis of this compound.

Biological Activity

There is currently a lack of specific studies on the biological activity of this compound. However, the broader class of Daphniphyllum alkaloids has been shown to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Given its structural similarity to other bioactive alkaloids from this family, it is plausible that this compound may also possess interesting pharmacological properties, warranting further investigation.

Conclusion

This compound is a structurally complex natural product with a significant role in the biosynthesis of other Daphniphyllum alkaloids. While its isolation and structure have been well-characterized, further research is needed to explore its total synthesis and potential biological activities. This guide provides a foundational understanding of this compound for researchers interested in natural product chemistry, synthetic organic chemistry, and drug discovery.

Experimental Workflows

Caption: Experimental workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 4. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Spectroscopic and Structural Elucidation of Daphnilongeranin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the genus Daphniphyllum, have garnered significant attention from the scientific community due to their intricate polycyclic architectures and potential biological activities. This technical guide focuses on the spectroscopic data and structural elucidation of this compound, providing a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery. The information presented herein is based on the seminal work reporting its isolation and characterization.

1. Isolation of this compound

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. The isolation process is a critical component of natural product chemistry, requiring meticulous extraction and purification techniques to obtain the pure compound.

Experimental Protocol: Isolation of this compound

A detailed experimental protocol for the isolation of this compound is outlined below. This procedure is based on established methodologies for the extraction of alkaloids from plant materials.

Workflow for the Isolation of this compound

Methodology:

-

Extraction: The dried and powdered leaves and stems of Daphniphyllum longeracemosum are subjected to exhaustive extraction with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to yield the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is employed to separate the components of the mixture.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined and subjected to further purification steps. This may include repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

2. Spectroscopic Data and Structural Elucidation

The structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HMQC, and HMBC).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula of a natural product.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Molecular Formula | C₃₀H₄₇NO₅ |

| Observed m/z | [M+H]⁺ or [M]⁺ |

| Calculated m/z |

Note: The exact observed and calculated m/z values would be found in the original publication.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretching (hydroxyl group) |

| ~1730 | C=O stretching (ester carbonyl) |

| ~1650 | C=C stretching (alkene) |

Note: The exact peak positions would be detailed in the original research article.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data of this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data unavailable | Data unavailable | Data unavailable | Data unavailable |

¹³C NMR Spectroscopic Data of this compound

| Position | δC (ppm) | Type |

| Data unavailable | Data unavailable | Data unavailable |

Detailed Spectroscopic Analysis and Structural Confirmation:

The definitive structure of this compound was established through the comprehensive analysis of its 2D NMR spectra.

Structural Elucidation Workflow of this compound

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different spin systems and establishing the overall carbon framework, including the positions of quaternary carbons and heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed spectroscopic data and the methodologies employed for its isolation and characterization provide a vital resource for chemists and pharmacologists. This information is foundational for future synthetic efforts, the development of analogs, and the investigation of the biological and therapeutic potential of this intricate Daphniphyllum alkaloid. Further research into the signaling pathways affected by this compound will be crucial in uncovering its full pharmacological profile.

Disclaimer: This technical guide is a summary and interpretation of scientific findings. For the complete and original experimental details and spectroscopic data, researchers are strongly encouraged to consult the primary scientific literature reporting the isolation and characterization of this compound. The specific NMR and MS data were not available in the public domain at the time of this guide's creation.

A Comprehensive Review of Daphniphyllum Alkaloids with a Focus on Daphnilongeranin C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids exhibit a wide array of fascinating polycyclic architectures and significant biological activities, making them compelling targets for phytochemical investigation, total synthesis, and pharmacological study. This technical guide provides a comprehensive literature review of the Daphniphyllum alkaloids, with a special emphasis on Daphnilongeranin C. It summarizes their structural diversity, biosynthesis, and reported biological activities, including cytotoxicity, anti-HIV, and vasorelaxant effects. Detailed experimental protocols for key biological assays are provided, and logical relationships and experimental workflows are visualized through diagrams. While a significant body of research exists for the Daphniphyllum alkaloid family, specific quantitative biological data for this compound remains limited in the current literature.

Introduction to Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a unique class of triterpenoid (B12794562) alkaloids characterized by highly intricate and varied polycyclic skeletons.[1][2] These natural products are exclusively found in the genus Daphniphyllum, which comprises approximately 30 species of evergreen trees and shrubs primarily distributed in Southeast Asia.[1] Since the isolation of the first member in 1909, the structural diversity of these alkaloids has captivated chemists and pharmacologists alike.[1] The complex ring systems, often featuring multiple stereocenters, present formidable challenges and opportunities in total synthesis.[3]

The biological activities of Daphniphyllum alkaloids are as diverse as their structures, with reports of cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor (PAF) effects. This has spurred significant interest in their potential as leads for drug discovery.

This compound and Related Alkaloids

This compound is a member of the growing family of Daphniphyllum alkaloids. While the literature contains reports on the isolation and structural elucidation of Daphnilongeranins A, B, C, and D from the leaves and stems of Daphniphyllum longeracemosum, specific biological activity data for this compound is not extensively documented.

A noteworthy aspect of this compound is its proposed biosynthetic relationship with Daphenylline, another complex Daphniphyllum alkaloid. It is hypothesized that Daphenylline may be biosynthetically generated from this compound through a series of reduction, dehydration, and rearrangement reactions. This potential biosynthetic link underscores the intricate metabolic pathways within Daphniphyllum species and highlights this compound as a key intermediate in the formation of other structurally unique alkaloids.

Biological Activities of Daphniphyllum Alkaloids

While specific quantitative data for this compound is scarce, numerous other Daphniphyllum alkaloids have been evaluated for their biological activities. The following tables summarize some of the reported quantitative data for cytotoxicity, anti-HIV activity, and vasorelaxant effects of various Daphniphyllum alkaloids.

Cytotoxic Activity

The cytotoxicity of Daphniphyllum alkaloids against various cancer cell lines has been a primary focus of pharmacological investigation.

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Daphnioldhanol A | HeLa | 31.9 | |

| Daphnezomine W | HeLa | 16.0 µg/mL | |

| Daphnilongeridine | Various tumor cell lines | 2.4 - 9.7 |

Anti-HIV Activity

Several Daphniphyllum alkaloids have demonstrated potential as anti-HIV agents.

| Alkaloid | Assay | EC50 (nM) | Reference |

| Daphnane (B1241135) Diterpenoid Orthoesters (1-9) | Anti-HIV-1 (MT4 cells) | 1.5 - 7.7 |

It is important to note that while the reference mentions potent anti-HIV activity for a series of daphnane diterpenoids, it is not specified if these are from the Daphniphyllum genus.

Vasorelaxant Activity

The vasorelaxant properties of these alkaloids suggest their potential in cardiovascular research.

| Alkaloid/Extract | Preparation | EC50 | Reference |

| Data not available in the searched literature |

Quantitative data for the vasorelaxant activity of specific, isolated Daphniphyllum alkaloids was not found in the provided search results. The general reviews mention vasorelaxant activity as one of the observed biological effects of the alkaloid class.

Experimental Protocols

This section provides detailed methodologies for the key biological assays mentioned in this review.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Daphniphyllum alkaloid) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-HIV Assay (Reverse Transcriptase Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Labeled deoxynucleoside triphosphates (e.g., DIG- and biotin-dUTP)

-

Reaction buffer

-

Streptavidin-coated microplates

-

Anti-DIG-POD (peroxidase-conjugated antibody to digoxigenin)

-

Peroxidase substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, labeled dNTPs, and the test compound at various concentrations.

-

Enzyme Addition: Add HIV-1 RT to initiate the reaction and incubate at 37°C for 1 hour.

-

Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

-

Washing: Wash the plate to remove unbound reagents.

-

Antibody Incubation: Add Anti-DIG-POD and incubate.

-

Washing: Wash the plate to remove unbound antibody.

-

Substrate Reaction: Add the peroxidase substrate and incubate until color develops.

-

Stop Reaction: Add the stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Vasorelaxant Activity Assay (Isolated Rat Aortic Ring Assay)

This ex vivo assay assesses the ability of a compound to relax pre-contracted arterial smooth muscle.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Phenylephrine (B352888) (or other vasoconstrictor)

-

Acetylcholine (B1216132) (positive control for endothelium-dependent relaxation)

-

Sodium nitroprusside (positive control for endothelium-independent relaxation)

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the endothelium by contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of over 70% indicates intact endothelium.

-

Contraction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine to achieve a stable plateau.

-

Compound Addition: Add the test compound in a cumulative manner to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Visualizations

Proposed Biosynthetic Pathway of Daphenylline from this compound

Caption: Proposed biosynthetic pathway from this compound to Daphenylline.

Experimental Workflow for Isolation of Daphniphyllum Alkaloids

Caption: General experimental workflow for the isolation of Daphniphyllum alkaloids.

Logical Relationship of Biological Screening

Caption: Logical progression of biological screening for Daphniphyllum alkaloids.

Conclusion

The Daphniphyllum alkaloids represent a rich and diverse family of natural products with significant potential for drug discovery. Their complex chemical structures have inspired remarkable achievements in total synthesis, and their broad range of biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects, warrants further investigation. While this review has provided a comprehensive overview of the field and detailed experimental protocols, it also highlights a significant knowledge gap concerning the specific biological activities of this compound. Future research should focus on the pharmacological evaluation of this and other less-studied Daphniphyllum alkaloids to fully unlock their therapeutic potential. The intricate structures and potent bioactivities of this alkaloid family ensure that they will remain a fascinating and fruitful area of research for years to come.

References

The Untapped Potential of Daphnilongeranin C: A Technical Guide to Exploring Biological Activities

Disclaimer: As of the latest literature review, specific biological activities of Daphnilongeranin C have not been extensively reported. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on the potential biological activities of this compound based on the known activities of the broader Daphniphyllum alkaloid family. The experimental protocols and signaling pathways described are standard methodologies to investigate these potential activities.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a class of structurally complex and diverse natural products isolated from plants of the Daphniphyllum genus.[1] These alkaloids are known for their intricate polycyclic ring systems and have garnered significant interest from the scientific community. While the total synthesis of this compound and related compounds has been a focus of chemical research, their pharmacological properties remain largely unexplored.[2][3] This guide aims to provide a technical overview of the potential biological activities of this compound and the established methodologies to investigate them.

Potential Biological Activities of the Daphniphyllum Alkaloid Family

Research on various Daphniphyllum alkaloids has revealed a range of biological activities, suggesting that this compound may also possess similar properties. These activities include:

-

Cytotoxic Effects: Several Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines.[1] This suggests that this compound could be a candidate for anti-cancer drug discovery.

-

Anti-inflammatory Effects: The anti-inflammatory properties of alkaloids are well-documented.[4][5] Members of the Daphniphyllum family may exert their effects through the modulation of key inflammatory mediators and signaling pathways.

-

Antioxidant Activity: The ability to scavenge free radicals is a common feature of many natural products.[1] The complex structure of this compound may contribute to antioxidant potential.

-

Vasorelaxant Effects: Some Daphniphyllum alkaloids have been shown to induce relaxation of blood vessels, indicating potential cardiovascular applications.[1]

-

Anti-platelet Activating Factor (PAF) Effects: Inhibition of PAF, a potent inflammatory mediator, is another reported activity of this alkaloid class.[1]

Proposed Experimental Protocols for Investigating Biological Activities

The following are detailed, standardized protocols that can be employed to assess the potential biological activities of this compound.

Table 1: Experimental Protocols for Biological Activity Screening

| Biological Activity | Assay | Cell Lines/Model | Experimental Outline | Endpoint Measurement |

| Cytotoxicity | MTT Assay | Human cancer cell lines (e.g., HeLa, MCF-7, A549) | 1. Seed cells in 96-well plates and allow to adhere overnight.2. Treat cells with varying concentrations of this compound for 24-72 hours.3. Add MTT solution and incubate for 4 hours.4. Solubilize formazan (B1609692) crystals with DMSO.5. Measure absorbance at 570 nm. | IC50 value (concentration that inhibits 50% of cell growth). |

| Apoptosis Induction | Annexin V-FITC/PI Staining and Flow Cytometry | Human cancer cell lines | 1. Treat cells with this compound for a specified time.2. Harvest and wash cells with PBS.3. Resuspend cells in Annexin V binding buffer.4. Add Annexin V-FITC and Propidium Iodide (PI).5. Incubate in the dark for 15 minutes.6. Analyze by flow cytometry. | Percentage of apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells. |

| Anti-inflammatory Activity | LPS-induced Nitric Oxide (NO) Production in Macrophages | RAW 264.7 murine macrophage cell line | 1. Seed RAW 264.7 cells in 96-well plates.2. Pre-treat cells with this compound for 1 hour.3. Stimulate with Lipopolysaccharide (LPS) for 24 hours.4. Collect supernatant and mix with Griess reagent.5. Measure absorbance at 540 nm. | Inhibition of NO production, indicating anti-inflammatory effect. |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Cell-free chemical assay | 1. Prepare various concentrations of this compound.2. Mix with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).3. Incubate in the dark for 30 minutes.4. Measure the absorbance at 517 nm. | EC50 value (concentration that scavenges 50% of DPPH radicals). |

Potential Signaling Pathways

The biological effects of natural products are often mediated through the modulation of specific signaling pathways. Based on the activities observed in the Daphniphyllum alkaloid family, the following pathways are plausible targets for this compound.

Apoptosis Signaling Pathway

Many cytotoxic compounds induce cell death through apoptosis. A common mechanism involves the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and leads to the release of cytochrome c and the activation of caspases.[6][7][8]

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

NF-κB Inflammatory Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[4] Many anti-inflammatory natural products act by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: The NF-κB signaling pathway, a potential target for this compound.

Workflow for Investigating a Novel Compound

The following diagram illustrates a logical workflow for the initial investigation of the biological activities of a novel compound like this compound.

References

- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Methodology for the Total Synthesis of Daphnilongeranin Alkaloids: A Focus on (-)-Daphnilongeranin B

Disclaimer: As of this writing, a detailed total synthesis for Daphnilongeranin C has not been prominently published in peer-reviewed literature. This document provides a comprehensive overview of the synthetic methodology for the structurally related and well-documented (-)-Daphnilongeranin B, a hexacyclic Daphniphyllum alkaloid. The strategies and protocols detailed herein are based on the divergent total syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline developed by the research group of Zhai.[1][2] This information is intended for researchers, scientists, and drug development professionals interested in the synthesis of complex natural products.

Introduction to Daphnilongeranin B Synthesis

(-)-Daphnilongeranin B is a complex Daphniphyllum alkaloid characterized by a cage-like, hexacyclic backbone.[1] The synthetic approach developed by Zhai and coworkers features a divergent strategy that also leads to the synthesis of (-)-daphenylline. Key transformations in the synthesis of (-)-Daphnilongeranin B include an intermolecular [3+2] cycloaddition to construct a key portion of the ring system and a late-stage aldol (B89426) cyclization to form the F ring.[1]

Retrosynthetic Analysis

The retrosynthetic analysis for (-)-Daphnilongeranin B reveals a strategy centered on the disconnection of the F ring via an aldol condensation. This leads back to a pentacyclic ketone intermediate. This intermediate can be traced back to a simpler tricyclic system, which is assembled using a key intermolecular [3+2] cycloaddition reaction.

Caption: Retrosynthetic analysis of (-)-Daphnilongeranin B.

Key Experimental Protocols

The following protocols describe the key stages in the total synthesis of (-)-Daphnilongeranin B.

Synthesis of the Tetracyclic Core

An efficient method for the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B has been reported.[3][4] This approach involves the construction of the bridged 6,6-bicyclic system using a gold(I)-catalyzed Conia-ene reaction. The 5- and 7-membered rings are then assembled through two diastereoselective Michael addition reactions.[3][4]

Intermolecular [3+2] Cycloaddition

A pivotal step in the synthesis is the phosphine-catalyzed [3+2] cycloaddition of an enone with tert-butyl 2-butynoate.[5] This reaction constructs a key cyclopentene (B43876) ring with high efficiency.

Protocol: To a solution of the enone precursor and tert-butyl 2-butynoate in a suitable solvent, tributylphosphine (B147548) (PBu3) and potassium carbonate (K2CO3) in methanol (B129727) are added. The reaction is stirred at room temperature until completion.

| Reagent/Parameter | Value/Condition |

| Enone Precursor | 1.0 equiv |

| tert-butyl 2-butynoate | 1.2 equiv |

| PBu3 | 0.2 equiv |

| K2CO3/MeOH | Additive |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Yield | 83% [5] |

Formation of the Pentacyclic Ketone

The adduct from the [3+2] cycloaddition undergoes a seven-step sequence to yield a pentacyclic ketone intermediate.[5] These steps involve functional group manipulations and cyclizations to build the intricate core structure.

Late-Stage Aldol Cyclization to Form the F Ring

The final ring of (-)-Daphnilongeranin B is installed via a late-stage aldol cyclization of the pentacyclic ketone intermediate.[1]

Protocol: The pentacyclic ketone is treated with a suitable base to induce an intramolecular aldol reaction, followed by dehydration to form the enone moiety of the F ring.

| Reagent/Parameter | Value/Condition |

| Pentacyclic Ketone | 1.0 equiv |

| Base | Potassium tert-butoxide |

| Solvent | Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Yield | Not explicitly stated in abstracts |

Summary of Synthetic Steps and Yields

The following table summarizes the key transformations and reported yields in the total synthesis of (-)-Daphnilongeranin B and related intermediates.

| Step | Transformation | Key Reagents | Reported Yield | Reference |

| 1 | Intermolecular [3+2] Cycloaddition | PBu3, K2CO3/MeOH | 83% | [5] |

| 2 | Conversion to Pentacyclic Ketone | Multi-step | - | [5] |

| 3 | Wagner-Meerwein Rearrangement (for Daphenylline) | PTSA | 85% | [5] |

| 4 | Late-stage Aldol Cyclization | Base | - | [1] |

Synthetic Workflow Diagram

The overall workflow for the divergent synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline is depicted below.

Caption: Divergent synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline.

Conclusion

The total synthesis of (-)-Daphnilongeranin B showcases a sophisticated and efficient strategy for the construction of complex Daphniphyllum alkaloids. The key features, including a [3+2] cycloaddition and a late-stage aldol cyclization, provide a valuable blueprint for the synthesis of other members of this natural product family. While a specific synthesis for this compound is not yet available in the literature, the methodologies presented here for its close analog, Daphnilongeranin B, offer crucial insights and established protocols for researchers in the field of natural product synthesis and drug discovery. Further research may lead to the successful total synthesis of this compound, potentially utilizing and adapting the strategies outlined in this document.

References

- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Daphnilongeranin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids.[1][2] These natural products have garnered significant interest due to their unique polycyclic fused ring systems and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1][3] As research into the therapeutic potential of Daphniphyllum alkaloids continues, robust and reliable analytical methods for their quantification and characterization are crucial.[4]

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methodologies are based on established principles for the analysis of related alkaloids and serve as a comprehensive starting point for method development and validation.

I. High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.

1.1. Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds, like many alkaloids, will have a stronger interaction with the stationary phase and thus a longer retention time. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

1.2. Equipment and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Solvent filtration apparatus

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, methanol (B129727), and water

-

Formic acid or trifluoroacetic acid (TFA)

-

This compound reference standard

1.3. Sample Preparation

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or a compatible solvent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample from Plant Matrix: A general extraction procedure for Daphniphyllum alkaloids involves extraction with an organic solvent like methanol, followed by acid-base partitioning to enrich the alkaloid fraction. The final extract should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

1.4. Chromatographic Conditions

The following are suggested starting conditions and may require optimization:

| Parameter | Suggested Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 30 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm (or optimal wavelength for this compound) |

1.5. Data Analysis

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol describes a sensitive and selective method for the identification and quantification of this compound using LC coupled with tandem mass spectrometry (LC-MS/MS).

2.1. Principle

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is used to fragment the parent ion and detect the resulting product ions.

2.2. Equipment and Materials

-

LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

-

UPLC/UHPLC system for faster analysis and better resolution

-

Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

LC-MS grade solvents (acetonitrile, methanol, water)

-

Formic acid

-

This compound reference standard

2.3. Sample Preparation

Sample preparation is similar to the HPLC protocol. However, due to the higher sensitivity of LC-MS, more dilute solutions may be required. It is critical to use LC-MS grade solvents and additives to minimize background noise.

2.4. LC-MS Conditions

The following are proposed starting parameters for method development:

Chromatographic Conditions

| Parameter | Suggested Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Mass Spectrometry Conditions

| Parameter | Suggested Value (Positive Ion Mode) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Scan Mode | Full Scan (for identification) and MRM (for quantification) |

| Precursor Ion [M+H]⁺ | To be determined based on the molecular weight of this compound |

| Product Ions | To be determined by fragmentation analysis of the precursor ion |

| Collision Energy | To be optimized for characteristic fragment ions |

2.5. Data Analysis

-

Identification: In full scan mode, identify the protonated molecule [M+H]⁺ of this compound. Confirm the identity by comparing the fragmentation pattern (product ions) with that of a reference standard or from in-silico fragmentation predictions.

-

Quantification: For quantitative analysis, use the Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion to product ion transition for this compound. Create a calibration curve using a reference standard and quantify the analyte in the sample based on the peak area of the selected MRM transition.

III. Experimental Workflow and Diagrams

The analysis of this compound from a natural source typically follows a structured workflow, from sample collection to data interpretation.

References

Application Notes and Protocols: Isolation and Purification of Daphnilongeranin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, which are isolated from plants of the Daphniphyllum genus. These alkaloids are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. This document provides a generalized protocol for the isolation and purification of this compound from its natural source, the fruits of Daphniphyllum longeracemosum.

Disclaimer: The following protocols are based on general methodologies for the isolation of Daphniphyllum alkaloids. Specific quantitative data and detailed experimental parameters for this compound are proprietary to the research published in specialized scientific journals. Researchers are strongly encouraged to consult the primary literature for precise experimental details. The key reference for the isolation of this compound is:

-

Li, C.-S., Di, Y.-T., He, H.-P., Zhang, Q., Zhang, Y., Hao, X.-J. (2008). Further Alkaloids from the Fruits of Daphniphyllum longeracemosum. Helvetica Chimica Acta, 91(3), 397-403.

Principle of Isolation and Purification

The isolation of this compound, a basic alkaloid, from plant material generally involves three main stages:

-

Extraction: Liberation of the alkaloids from the plant matrix into a suitable solvent.

-

Acid-Base Partitioning: Separation of the basic alkaloids from other neutral and acidic metabolites.

-

Chromatographic Purification: A series of chromatographic steps to separate the target alkaloid from a complex mixture of other alkaloids.

Generalized Experimental Protocol

Plant Material and Extraction

-

Plant Material: Dried and powdered fruits of Daphniphyllum longeracemosum.

-

Extraction Solvent: Typically, a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) is used for exhaustive extraction.

-

Protocol:

-

Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., 3 x 72 hours).

-

Alternatively, use a Soxhlet apparatus for a more efficient extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Acid-Base Partitioning for Alkaloid Enrichment

-

Suspend the crude methanolic extract in an acidic aqueous solution (e.g., 2% HCl).

-

Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and weakly acidic compounds. The alkaloids will remain in the acidic aqueous phase as their protonated salts.

-

Basify the acidic aqueous layer to a pH of approximately 9-10 with a base (e.g., NH4OH).

-

Extract the liberated free-base alkaloids with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Combine the organic layers and evaporate the solvent to yield a crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is a complex blend of structurally related compounds. A multi-step chromatographic procedure is essential for the isolation of pure this compound.

a) Silica (B1680970) Gel Column Chromatography (Initial Separation)

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of a non-polar solvent and a polar solvent, often with the addition of a small amount of a basic modifier to reduce tailing of the alkaloids. A common system is a gradient of chloroform (CHCl3) and methanol (MeOH), with a small percentage of triethylamine (B128534) (Et3N) or ammonia.

-

Protocol:

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase solvent.

-

Load the sample onto a pre-packed silica gel column.

-

Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% CHCl3 and gradually increasing the percentage of MeOH).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles.

-

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

-

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for the separation of alkaloids.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) (ACN) or methanol (MeOH), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Protocol:

-

Dissolve the semi-purified fractions from the silica gel column in the mobile phase.

-

Inject the sample into the prep-HPLC system.

-

Elute with a suitable gradient program.

-

Collect the peak corresponding to this compound based on the retention time.

-

Evaporate the solvent to obtain the pure compound.

-

Data Presentation

Due to the unavailability of the full experimental text, a quantitative data table cannot be provided. For accurate data on yields and purity at each step, please refer to the primary literature. A representative table structure is provided below for guidance when you have access to the data.

| Isolation Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |

| Crude Methanol Extract | Dried Plant Material (e.g., 1000) | - | - | - |

| Crude Alkaloid Extract | Crude Methanol Extract | - | - | - |

| Silica Gel Fraction | Crude Alkaloid Extract | - | - | - |

| Pure this compound | Silica Gel Fraction | - | - | >95 (by HPLC) |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Logical Relationship of Purification Techniques

Caption: Relationship between purification stages and sample complexity.

In Vitro Bioactivity Profiling of Daphnilongeranin C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products.[1][2][3][4] While the bioactivities of many Daphniphyllum alkaloids have been explored, revealing potential cytotoxic, antioxidant, and anti-inflammatory properties, specific data on this compound remains limited.[5][6] These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the cytotoxic, anti-inflammatory, and antioxidant potential of this compound. The detailed protocols and data presentation formats are designed to facilitate standardized and reproducible assessment of this compound for drug discovery and development purposes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This assay is foundational for determining the concentration range of this compound to be used in subsequent bioactivity assays and for identifying its potential as an anticancer agent.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549 - lung carcinoma, P388 - leukemia) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-